Tert-butyl 6,6,6-trifluoro-3,5-dioxohexanoate
Overview
Description
Tert-butyl 6,6,6-trifluoro-3,5-dioxohexanoate is an organic compound characterized by the presence of a tert-butyl group, a trifluoromethyl group, and a dioxohexanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6,6,6-trifluoro-3,5-dioxohexanoate typically involves the esterification of 6,6,6-trifluoro-3,5-dioxohexanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6,6,6-trifluoro-3,5-dioxohexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Tert-butyl 6,6,6-trifluoro-3,5-dioxohexanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 6,6,6-trifluoro-3,5-dioxohexanoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to more effective interactions with biological targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 6,6,6-trifluoro-3,5-dioxohexanoate: shares similarities with other trifluoromethyl-containing compounds such as trifluoroacetic acid and trifluoromethyl ketones.
Tert-butyl esters: Compounds like tert-butyl acetate and tert-butyl benzoate also share structural similarities.
Uniqueness
The uniqueness of this compound lies in its combination of a tert-butyl group and a trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl 6,6,6-trifluoro-3,5-dioxohexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3O4/c1-9(2,3)17-8(16)5-6(14)4-7(15)10(11,12)13/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNWJARUWRLQQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)CC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50669969 | |
Record name | tert-Butyl 6,6,6-trifluoro-3,5-dioxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50669969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
387866-39-9 | |
Record name | tert-Butyl 6,6,6-trifluoro-3,5-dioxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50669969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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